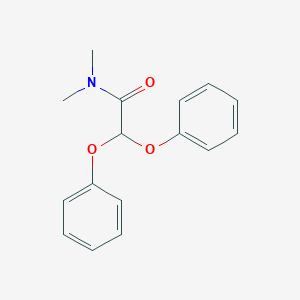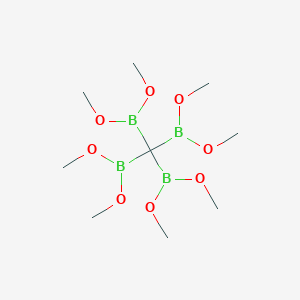
Tetrakis(dimethoxyboryl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(dimethoxyboryl)methane, also known as TDBM, is a boron-containing compound that has been extensively studied in recent years due to its unique properties and potential applications in various fields.
Mecanismo De Acción
Tetrakis(dimethoxyboryl)methane is believed to exert its biological effects through the inhibition of proteasome activity, which is essential for the degradation of intracellular proteins. Tetrakis(dimethoxyboryl)methane has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Efectos Bioquímicos Y Fisiológicos
Tetrakis(dimethoxyboryl)methane has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune response. Tetrakis(dimethoxyboryl)methane has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrakis(dimethoxyboryl)methane has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, Tetrakis(dimethoxyboryl)methane also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of Tetrakis(dimethoxyboryl)methane, including the development of new synthetic methods, the investigation of its potential as an anticancer agent and boron carrier for BNCT, and the exploration of its properties in materials science. Additionally, further studies are needed to elucidate the mechanism of action of Tetrakis(dimethoxyboryl)methane and its potential side effects in vivo.
Conclusion
In conclusion, Tetrakis(dimethoxyboryl)methane is a boron-containing compound that has potential applications in various fields. Its unique properties and mechanism of action make it an attractive target for scientific research. Future studies are needed to further explore its potential and to develop new applications for this compound.
Métodos De Síntesis
Tetrakis(dimethoxyboryl)methane can be synthesized through the reaction between trimethyl borate and formaldehyde in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a boron-mediated aldol condensation, resulting in the formation of Tetrakis(dimethoxyboryl)methane as a white solid with a melting point of 132-135°C.
Aplicaciones Científicas De Investigación
Tetrakis(dimethoxyboryl)methane has been studied extensively for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, Tetrakis(dimethoxyboryl)methane has been used as a versatile building block for the synthesis of various boron-containing compounds. In materials science, Tetrakis(dimethoxyboryl)methane has been incorporated into polymers and other materials to enhance their properties. In medicinal chemistry, Tetrakis(dimethoxyboryl)methane has been investigated for its potential as an anticancer agent and as a boron carrier for boron neutron capture therapy (BNCT).
Propiedades
Número CAS |
17936-80-0 |
|---|---|
Nombre del producto |
Tetrakis(dimethoxyboryl)methane |
Fórmula molecular |
C9H24B4O8 |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
dimethoxy-[tris(dimethoxyboranyl)methyl]borane |
InChI |
InChI=1S/C9H24B4O8/c1-14-10(15-2)9(11(16-3)17-4,12(18-5)19-6)13(20-7)21-8/h1-8H3 |
Clave InChI |
DTBTXEPDQLXXDQ-UHFFFAOYSA-N |
SMILES |
B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |
SMILES canónico |
B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |
Sinónimos |
Tetrakis(dimethoxyboryl)methane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



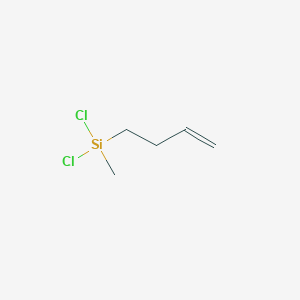
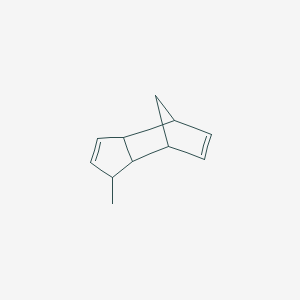
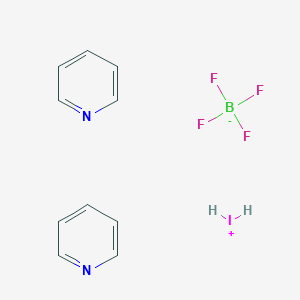
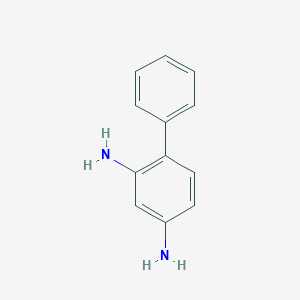
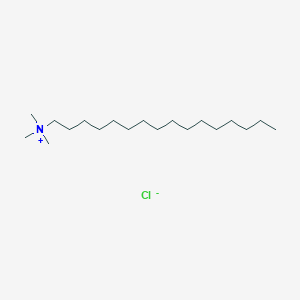
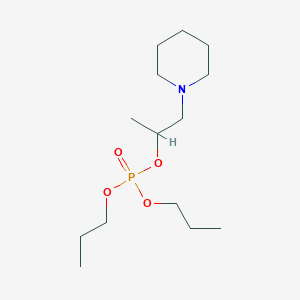
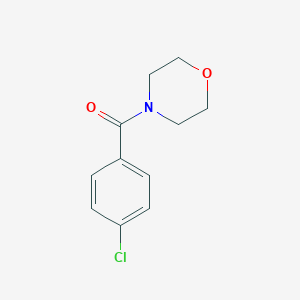
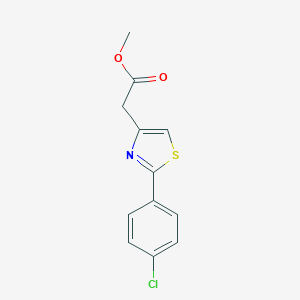
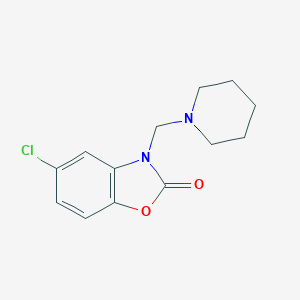
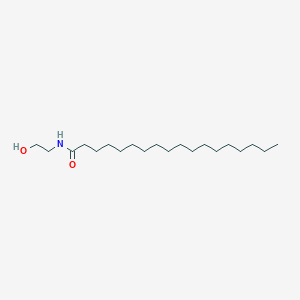
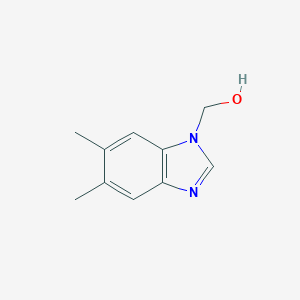
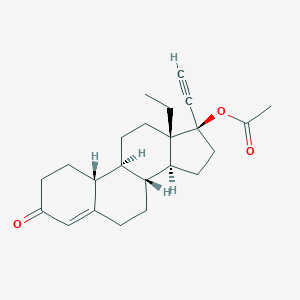
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
